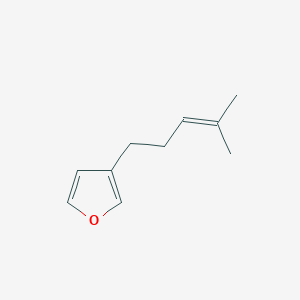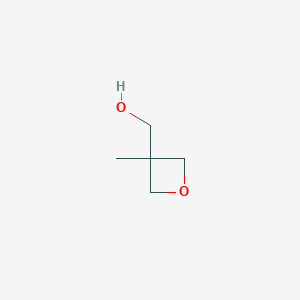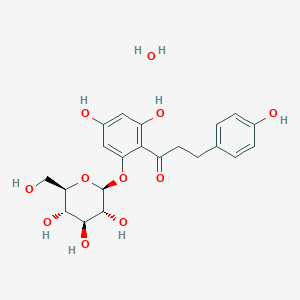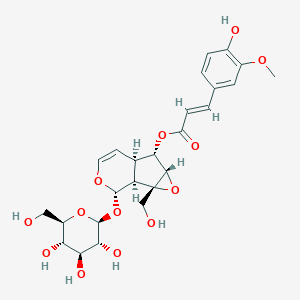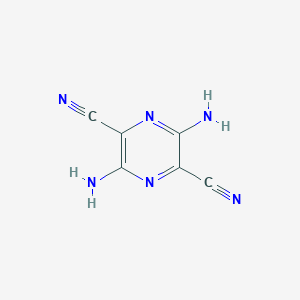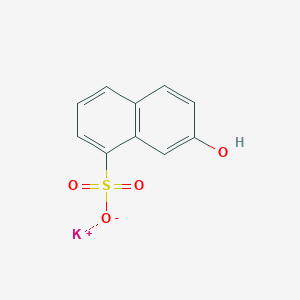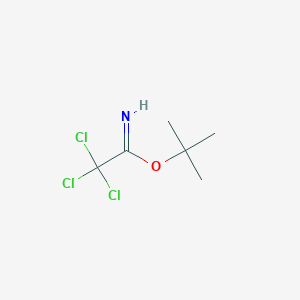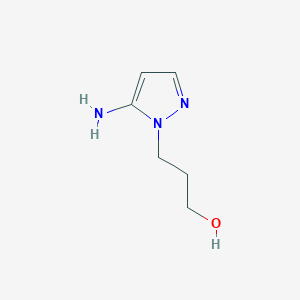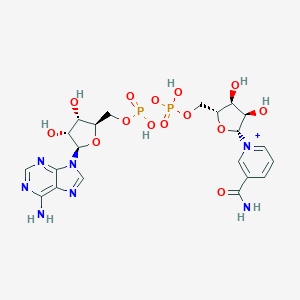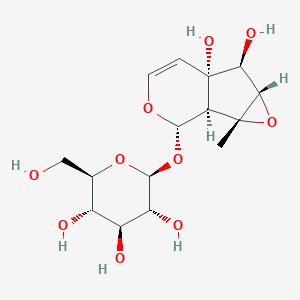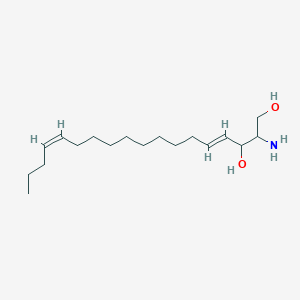
スフィンガジエンイン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(4E,14Z)-2-aminooctadeca-4,14-diene-1,3-diol” is also known as 4E,14Z-Sphingadiene . It is a unique sphingoid base containing a C18 chain, with a trans double bond at C-4 and a cis double bond between C14 and C15 . It is found in the plasma, lymph, brain, kidney, and lungs of humans and mice .
Synthesis Analysis
The dienic long-chain base of human plasma sphingomyelins has been identified as d-erythro-1,3-dihydroxy-2-amino-4-trans-14-cis-octadecadiene . A similar sphingosine has also been detected in plasma sphingomyelins of rat, rabbit, and cat .Molecular Structure Analysis
The molecular formula of “(4E,14Z)-2-aminooctadeca-4,14-diene-1,3-diol” is C18H35NO2 . The average mass is 297.476 Da and the monoisotopic mass is 297.266785 Da .Physical And Chemical Properties Analysis
The density of “(4E,14Z)-2-aminooctadeca-4,14-diene-1,3-diol” is approximately 1.0±0.1 g/cm3 . The boiling point is 445.7±45.0 °C at 760 mmHg . The vapor pressure is 0.0±2.4 mmHg at 25°C . The enthalpy of vaporization is 81.2±6.0 kJ/mol . The flash point is 223.4±28.7 °C . The index of refraction is 1.501 .科学的研究の応用
バイオテクノロジーによる生産
スフィンガジエンインを含むスフィンゴ脂質は、生物膜の必須成分であり、生きた細胞において多くの重要な機能を果たしています . それらはヒト表皮の最外層の主要な構成成分であり、皮膚の透過性障壁として機能しています . 酵母ウィッカムマイセス・シフェリは、アセチル化スフィンゴイド塩基の天然生産者であることが判明しており、バイオテクノロジーによる合成のための有望な代替手段を提供しています .
抗菌剤と抗真菌剤
スフィンガジエンインは、抗菌剤や抗真菌剤など、幅広い用途分野で使用される可能性が高いです . これは、それらのユニークな構造と特性によるものです。
医薬品原薬
スフィンガジエンインは、治療薬の医薬品原薬として使用できます . それらのユニークな構造と特性により、さまざまな治療用途に適しています。
化粧品または栄養補助食品の配合
スフィンガジエンインは、化粧品または栄養補助食品の配合における有効成分として使用できます . それらは、これらの製品の有効性に貢献することができます。
皮膚におけるセラミドの生成
特に4,8-スフィンガジエンインであるスフィンガジエンインは、皮膚におけるセラミドの生成を活性化することが判明しています . これは、皮膚からの経皮水分蒸散(TEWL)を改善することができます .
新規セラミド合成に関与する遺伝子の上方制御
特に4,8-スフィンガジエンインと4-ヒドロキシ-8-スフィンゲニンであるスフィンガジエンインは、新規セラミド合成に関与する遺伝子の上方制御が観察されています . これは、セラミドの生成増加につながる可能性があります
作用機序
Target of Action
Sphingadienine primarily targets the Sphingosine-1-Phosphate (S1P) signaling pathway . S1P is a bioactive lipid metabolite that exerts its actions by engaging 5 G-protein-coupled receptors (S1PR1-S1PR5). These receptors are involved in several cellular and physiological events, including lymphocyte/hematopoietic cell trafficking .
Mode of Action
Sphingadienine interacts with its targets by blocking Akt translocation from the cytosol to the membrane . This inhibits protein translation and promotes apoptosis and autophagy . It also phosphorylates the Δ4-unsaturated long-chain sphingoid bases sphingosine (Sph) and 4,8-sphingadienine .
Biochemical Pathways
Sphingadienine is involved in the biosynthesis of sphingoid bases, which takes place at the membrane of the endoplasmic reticulum . This process is highly conserved among fungal, plant, and animal kingdoms . The metabolism of complex sphingolipids can be very specific for individual organisms .
Result of Action
The action of sphingadienine results in increased ceramide production . It activates genes related to de novo ceramide synthesis and increases ceramide production . This suggests that the effect of dietary glucosylceramides on the skin is mediated by sphingadienine .
Action Environment
The action, efficacy, and stability of sphingadienine can be influenced by various environmental factors. For instance, the biosynthesis of sphingoid bases, including sphingadienine, occurs at the membrane of the endoplasmic reticulum . Therefore, factors that affect the integrity and function of the endoplasmic reticulum could potentially influence the action of sphingadienine.
将来の方向性
生化学分析
Biochemical Properties
Sphingadienine plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the regulation of sphingadienine-1-phosphate levels by a novel glycoside hydrolase family 1 glucocerebrosidase . This interaction influences the regulation of sphingadienine-1-phosphate levels and subsequent improvement of drought tolerance stomatal closure in rice .
Cellular Effects
Sphingadienine has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism. For example, the levels of ceramides containing sphingadienine were correlated with GCase activity in each rice organ and were significantly lower in Os3BGlu6-deficient rice mutants than in the wild type .
Molecular Mechanism
Sphingadienine exerts its effects at the molecular level through various mechanisms. It binds with biomolecules, inhibits or activates enzymes, and changes gene expression. For instance, it catalyzes the hydrolysis of glucosylceramide to ceramide .
Metabolic Pathways
Sphingadienine is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can affect metabolic flux or metabolite levels. For example, it is involved in the regulation of sphingadienine-1-phosphate levels .
特性
| { "Design of the Synthesis Pathway": "The synthesis of (4E,14Z)-2-aminooctadeca-4,14-diene-1,3-diol can be achieved through a multi-step process involving several reactions.", "Starting Materials": [ "Octadec-9-ene", "2-Butyn-1,4-diol", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Hydrogen gas", "Palladium on carbon" ], "Reaction": [ "The first step involves the synthesis of (4E,14Z)-2,4,14-octadecatriene-1,3-diol from octadec-9-ene and 2-butyn-1,4-diol. This is achieved through a Diels-Alder reaction followed by hydrogenation using palladium on carbon as a catalyst.", "The next step involves the conversion of (4E,14Z)-2,4,14-octadecatriene-1,3-diol to (4E,14Z)-2-aminooctadeca-4,14-diene-1,3-diol. This is achieved through a two-step process involving the reduction of the triple bond using sodium borohydride followed by the reaction with hydrochloric acid and sodium hydroxide to form the amine group.", "The final step involves the separation and purification of the desired compound using chromatography techniques." ] } | |
CAS番号 |
25696-03-1 |
分子式 |
C18H35NO2 |
分子量 |
297.5 g/mol |
IUPAC名 |
(2S,3R,4E,14Z)-2-aminooctadeca-4,14-diene-1,3-diol |
InChI |
InChI=1S/C18H35NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)17(19)16-20/h4-5,14-15,17-18,20-21H,2-3,6-13,16,19H2,1H3/b5-4-,15-14+/t17-,18+/m0/s1 |
InChIキー |
KWDXKYNWAKMLKK-YQDZIVAPSA-N |
異性体SMILES |
CCC/C=C\CCCCCCCC/C=C/[C@H]([C@H](CO)N)O |
SMILES |
CCCC=CCCCCCCCCC=CC(C(CO)N)O |
正規SMILES |
CCCC=CCCCCCCCCC=CC(C(CO)N)O |
同義語 |
(E,Z)-D-erythro-2-Amino-4,14-octadecadiene-1,3-diol; [R-[R*,S*-(E,Z)]]-2-Amino-4,14-octadecadiene-1,3-diol; Sphingadienine; cis-4,14-Sphingadienine |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




